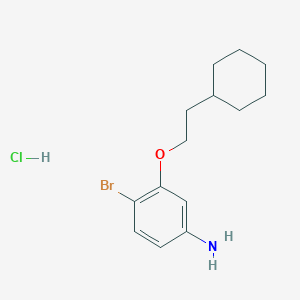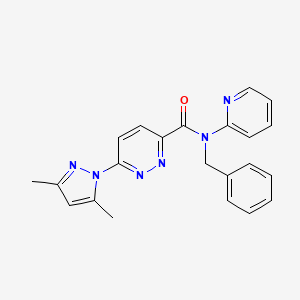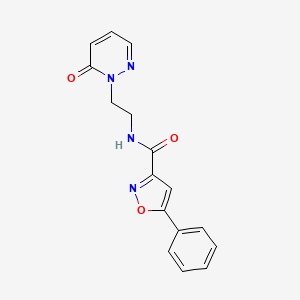
4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride” is a chemical compound that belongs to the aniline family . It has a CAS Number of 2094139-05-4 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of “4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride” is C14H20BrNO.ClH . It has a molecular weight of 334.68 . The InChI code for this compound is 1S/C14H20BrNO.ClH/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9,16H2;1H .Physical And Chemical Properties Analysis
“4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride is involved in the synthesis of various quinoxaline derivatives. For instance, reactions involving similar compounds, such as 2-Cyano-3-hydroxyquinoxaline 1-oxide, have been studied to explore the formation of 2-anilino-quinoxalines (Ahmad et al., 1965).
- It also plays a role in the synthesis of polyurethane cationomers. For example, compounds like 2-chloromethyl-N-(2-hydroxybenzilidene)aniline are used to create polymeric films with fluorescent properties (Buruianǎ et al., 2005).
Material Science and Engineering
- In the field of material science, the compound can be used in the development of NLO (Nonlinear Optical) materials. Similar compounds like 4-chloro-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline have been studied for their vibrational analysis and potential use in NLO materials (Revathi et al., 2017).
Catalysis and Organic Synthesis
- In organic synthesis, the compound is relevant in the catalysis of certain reactions. For example, similar compounds like 2-bromocyclohex-1-enecarboxylic acids are used in palladium-catalyzed cyclization processes (Yoon & Cho, 2015).
- It's also significant in transition metal-free synthesis methods. Related compounds are synthesized starting from 3-tribromomethylcyclopentanone, showing the scope of transformation by applying primary, secondary, and aromatic amines (Staudt et al., 2022).
Crystallography and Molecular Structure Analysis
- The compound can be utilized in crystallography studies. Research involving p-bromo-N-(p-cyanobenzylidene)aniline, which has a similar structure, provides insights into crystal packing and molecular interactions (Ojala et al., 2001).
Pharmaceutical and Biomedical Applications
- In pharmaceutical research, compounds like 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride can be intermediates in the synthesis of new drugs. For instance, compounds such as (Z)-3-(1-(8-bromodibenzo[b,e]oxepin-11(6H)-ylidene)ethyl)aniline hydrochloride have been developed as intermediates in the synthesis of selective nuclear hormone receptor modulators (Richey & Yu, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-(2-cyclohexylethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBXELNDYQTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=CC(=C2)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2421093.png)

![1-(tert-butyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2421096.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide](/img/structure/B2421098.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2421099.png)
![(5,6-dichloropyridin-3-yl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2421101.png)


![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2421105.png)
![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)


![1-(2,2-Diethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2421112.png)
![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)